HTL14242: A Potent and Selective Negative Allosteric Modulator of mGluR5
HTL14242: A Potent and Selective Negative Allosteric Modulator of mGluR5
A Technical Guide for Researchers and Drug Development Professionals
Introduction
HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a Class C G-protein coupled receptor (GPCR), mGluR5 is a key player in modulating excitatory synaptic transmission in the central nervous system. Its dysregulation has been implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. HTL14242, discovered through fragment and structure-based drug design, offers a promising pharmacological tool for investigating mGluR5 function and as a potential therapeutic agent for conditions such as Parkinson's disease, Fragile X syndrome, anxiety, and depression.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacological properties of HTL14242, including its binding affinity, functional potency, selectivity, and pharmacokinetic profile, along with detailed experimental protocols and visualizations of its mechanism of action.
Pharmacological Profile of HTL14242
HTL14242 exhibits high affinity and potency as a negative allosteric modulator of mGluR5. Its pharmacological characteristics have been determined through a series of in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for HTL14242.
Table 1: In Vitro Pharmacology of HTL14242
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 9.3 | Rat | [3H]-M-MPEP Radioligand Binding | [2] |
| pIC50 | 9.2 | Rat | Functional Assay | [2] |
| hERG Inhibition | Inactive | Human | In Vitro Assay | [2] |
| Cytotoxicity (TC50) | >90 µM | Human (HepG2 cells) | In Vitro Assay | [2] |
Table 2: In Vivo Pharmacology of HTL14242
| Parameter | Value | Species | Assay Type | Reference |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Ex Vivo Binding | [2] |
Table 3: Pharmacokinetic Profile of HTL14242
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t1/2) | 6.5 hours | Dog | Oral | [2] |
| AUCinf | 3946 ng/h/mL | Dog | Oral | [2] |
| Bioavailability (F%) | 80% | Dog | Oral | [2] |
| Plasma Stability | Stable | Rat | In Vitro | [2] |
Mechanism of Action
HTL14242 functions as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[5][6] By binding to this allosteric site, HTL14242 reduces the affinity and/or efficacy of glutamate, thereby dampening the downstream signaling cascade initiated by receptor activation.
mGluR5 Signaling Pathway
The canonical signaling pathway for mGluR5 involves its coupling to the Gq G-protein. Upon activation by glutamate, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade of events ultimately modulates synaptic plasticity and neuronal excitability.[7][8][9] HTL14242, by inhibiting the initial activation of mGluR5, effectively attenuates this entire downstream signaling pathway.
Caption: mGluR5 signaling pathway modulated by HTL14242.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize HTL14242.
[3H]-M-MPEP Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of HTL14242 for the mGluR5 receptor.
1. Materials:
- Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing rat mGluR5.
- Radioligand: [3H]-M-MPEP (2-methyl-6-(phenylethynyl)pyridine), a known mGluR5 antagonist.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Test Compound: HTL14242 dissolved in DMSO.
- Non-specific Binding Control: 10 µM MPEP.
- 96-well microplates.
- Glass fiber filters (GF/C).
- Scintillation fluid and counter.
2. Protocol:
- Prepare CHO-mGluR5 cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
- In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 10 µM MPEP (for non-specific binding), or 25 µL of varying concentrations of HTL14242.
- Add 25 µL of [3H]-M-MPEP (final concentration ~2 nM).
- Add 50 µL of the CHO-mGluR5 membrane preparation (final protein concentration ~20 µ g/well ).
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Dry the filters and add scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 of HTL14242 and calculate the Ki using the Cheng-Prusoff equation.
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Plate_Setup [label="Set up 96-well Plate:\n- Total Binding (Buffer)\n- Non-specific (MPEP)\n- Competitor (HTL14242)", fillcolor="#FBBC05", fontcolor="#202124"];
Add_Radioligand [label="Add [3H]-M-MPEP", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Add_Membranes [label="Add Membrane Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate [label="Incubate at RT for 60 min", fillcolor="#F1F3F4", fontcolor="#202124"];
Filter_Wash [label="Filter through GF/C Filters\nand Wash", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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Start -> Prepare_Membranes;
Prepare_Membranes -> Plate_Setup;
Plate_Setup -> Add_Radioligand;
Add_Radioligand -> Add_Membranes;
Add_Membranes -> Incubate;
Incubate -> Filter_Wash;
Filter_Wash -> Count;
Count -> Analyze;
Analyze -> End;
}
Caption: Workflow for the [3H]-M-MPEP radioligand binding assay.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of HTL14242 to inhibit glutamate-induced increases in intracellular calcium, providing a measure of its functional potency (IC50).
1. Materials:
- Cell Line: HEK293 cells stably expressing rat mGluR5.
- Calcium Indicator Dye: Fluo-4 AM.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: L-Glutamate.
- Test Compound: HTL14242 dissolved in DMSO.
- 384-well black-walled, clear-bottom microplates.
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
2. Protocol:
- Seed HEK293-mGluR5 cells into 384-well plates and grow to confluence.
- Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- Add varying concentrations of HTL14242 to the wells and incubate for 15-30 minutes at room temperature.
- Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
- Inject a submaximal concentration of L-glutamate (EC80) into the wells and immediately measure the change in fluorescence over time.
- The peak fluorescence intensity corresponds to the intracellular calcium concentration.
- Normalize the data to the response elicited by glutamate in the absence of HTL14242.
- Plot the percentage inhibition against the concentration of HTL14242 to determine the IC50.
In Vivo Receptor Occupancy Assay: Ex Vivo Binding
This assay determines the extent to which HTL14242 occupies mGluR5 in the brain after systemic administration.
1. Materials:
- Animals: Male Sprague-Dawley rats.
- Test Compound: HTL14242 formulated for oral administration.
- Radioligand: [3H]-M-MPEP.
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
- Assay Buffer: As described for the radioligand binding assay.
- Homogenizer.
- Centrifuge.
- Filtration apparatus and scintillation counter.
2. Protocol:
- Dose rats orally with vehicle or varying doses of HTL14242.
- At a specified time point post-dosing (e.g., 1 hour), euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum or hippocampus).
- Homogenize the brain tissue in ice-cold homogenization buffer.
- Centrifuge the homogenate and resuspend the pellet in assay buffer.
- Perform a radioligand binding assay on the brain homogenates using a saturating concentration of [3H]-M-MPEP.
- The amount of specific binding of [3H]-M-MPEP is inversely proportional to the in vivo receptor occupancy by HTL14242.
- Calculate the percentage of receptor occupancy for each dose of HTL14242 compared to the vehicle-treated group.
- Determine the ED50, the dose at which 50% of the receptors are occupied.
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Dose_Animals [label="Dose Rats Orally with\nHTL14242 or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"];
Euthanize_Dissect [label="Euthanize and Dissect\nBrain Region of Interest", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Homogenize [label="Homogenize Brain Tissue", fillcolor="#F1F3F4", fontcolor="#202124"];
Prepare_Membranes [label="Prepare Brain Membranes\nby Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];
ExVivo_Binding [label="Perform Ex Vivo Binding\nwith [3H]-M-MPEP", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Measure_Binding [label="Measure Specific Binding", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Calculate_Occupancy [label="Calculate % Receptor Occupancy\nand Determine ED50", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Dose_Animals;
Dose_Animals -> Euthanize_Dissect;
Euthanize_Dissect -> Homogenize;
Homogenize -> Prepare_Membranes;
Prepare_Membranes -> ExVivo_Binding;
ExVivo_Binding -> Measure_Binding;
Measure_Binding -> Calculate_Occupancy;
Calculate_Occupancy -> End;
}
Caption: Workflow for the in vivo receptor occupancy study.
Conclusion
HTL14242 is a well-characterized and highly valuable tool for the study of mGluR5 pharmacology and physiology. Its high potency, selectivity, and favorable pharmacokinetic properties make it an excellent candidate for both preclinical research and potential clinical development. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize HTL14242 in their investigations into the role of mGluR5 in health and disease.
References
- 1. Recent progress in the discovery and development of negative allosteric modulators of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Subtype-selective mechanisms of negative allosteric modulators binding to group I metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
